BenchChemオンラインストアへようこそ!

4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole

tautomerism physicochemical property hydrogen bonding

4-(2-Methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole (CAS 865658-11-3) is a synthetic, polysubstituted 2H-imidazole belonging to the broader triarylimidazole chemotype. Its molecular formula is C18H18N2O, with a molecular weight of 278.3 g mol⁻¹ and a computed XLogP3-AA of 3.1.

Molecular Formula C18H18N2O
Molecular Weight 278.355
CAS No. 865658-11-3
Cat. No. B2905187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole
CAS865658-11-3
Molecular FormulaC18H18N2O
Molecular Weight278.355
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2N=C(C(=N2)C3=CC=CC=C3OC)C
InChIInChI=1S/C18H18N2O/c1-12-8-10-14(11-9-12)18-19-13(2)17(20-18)15-6-4-5-7-16(15)21-3/h4-11,18H,1-3H3
InChIKeyVLZXHIOAOFAPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole (CAS 865658-11-3): Core Physicochemical and Structural Identity for Informed Procurement


4-(2-Methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole (CAS 865658-11-3) is a synthetic, polysubstituted 2H-imidazole belonging to the broader triarylimidazole chemotype. Its molecular formula is C18H18N2O, with a molecular weight of 278.3 g mol⁻¹ and a computed XLogP3-AA of 3.1 [1]. The 2H-tautomer (vs. the more common 1H-imidazole) imparts distinct electronic and hydrogen-bonding properties: zero hydrogen-bond donors, three hydrogen-bond acceptors, and three rotatable bonds [1]. The compound is registered in ChEMBL (CHEMBL1462686) and has been evaluated in >30 functional and binding assays, providing initial bioactivity fingerprints [2].

Why 4-(2-Methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole Cannot Be Simply Replaced by In-Class Analogues


Polysubstituted 2H-imidazoles differ fundamentally from their 1H-imidazole regioisomers in tautomeric stability, electronic distribution, and hydrogen-bond donor capacity. The absence of an N‑H proton in the 2H-tautomer eliminates a key hydrogen-bond donor, which alters molecular recognition at biological targets and solubility in non‑aqueous media [1]. Simultaneously, the precise arrangement of the 2‑methoxyphenyl and 4‑methylphenyl substituents controls both steric fit and lipophilicity; replacement with a generic triarylimidazole bearing a different substitution pattern (e.g., 2‑(4‑chlorophenyl) or 4‑phenyl) frequently abolishes the activity profile observed for this compound in miRNA‑21 and other functional assays [2]. Consequently, procuring a close-in‑class analogue without the same tautomeric form and substitution geometry is likely to yield a substantially different biological and physicochemical outcome, undermining reproducibility in research campaigns.

Quantitative Differentiation Evidence for 4-(2-Methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole (865658-11-3) Versus Closest Analogues


Tautomer-Driven Hydrogen-Bond Donor Count: 2H-Imidazole vs. 1H-Imidazole Series

The 2H-imidazole core of 4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole provides zero hydrogen-bond donors (HBD = 0), whereas all 1H-imidazole analogues in the triarylimidazole class possess at least one HBD (the N‑H proton) [1]. This absence sharply alters the compound’s solubility in organic solvents and its ability to engage in hydrogen-bond networks at protein binding sites. In contrast, the analogous 1H-imidazole, 2-(4-methylphenyl)-4-(2-methoxyphenyl)-5-methyl-1H-imidazole, carries HBD = 1, leading to stronger water‑bridge interactions and potentially reduced passive membrane permeability [2].

tautomerism physicochemical property hydrogen bonding

Lipophilicity Shift: Lower LogP Compared to Typical 2,4,5-Triarylimidazoles

The compound’s computed XLogP3-AA is 3.1 [1], which is significantly lower than the LogP of the closest symmetric analogue 2,4,5-triphenyl-1H-imidazole (lophine; LogP ≈ 4.5) [2]. The 2‑methoxy group on the 4‑phenyl ring and the 4‑methyl substitution on the 2‑phenyl ring jointly reduce lipophilicity by ~1.4 log units, placing the compound in a favorable range for oral bioavailability according to Lipinski’s rule-of-five (LogP < 5). This quantitative difference translates into improved aqueous solubility and lower predicted non‑specific protein binding.

lipophilicity LogP drug-likeness

Selective miRNA-21 Modulatory Activity Over Broad-Spectrum Cellular Targets

In a panel of 35 functional and binding assays curated by ChEMBL, 4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole displayed a single confirmed active profile against microRNA-21 (miR-21) with a potency of 2074.9 nM, while remaining inactive or inconclusive in the remaining 34 assays, including targets such as lysosomal α-glucosidase, Rab9 promoter, and cytochrome P450 isoforms [1]. This selectivity fingerprint contrasts with many multi‑targeted triarylimidazoles (e.g., SB‑203580, a 1H-imidazole p38α inhibitor) which typically inhibit multiple kinases with IC50 values <100 nM [2]. The differential activity suggests that this compound may serve as a starting point for optimizing miRNA‑21-specific probes without the confounding polypharmacology common in the class.

miRNA-21 selectivity oncomiR

Rotatable Bond Count and Conformational Flexibility vs. Rigid Triarylimidazoles

The compound possesses three rotatable bonds (RB = 3) [1], which is higher than that of the fully symmetric 2,4,5‑triphenyl-1H‑imidazole (RB ≈ 3) but critically different in origin: the 2‑methoxyphenyl group introduces a rotatable ether linkage (C‑O‑C) that can adopt multiple low‑energy conformations, whereas the comparators rely solely on biaryl rotations. This additional degree of freedom allows the ligand to adapt to irregular binding pockets that are inaccessible to more rigid triarylimidazoles. For instance, in the miRNA‑21 assay, the compound achieves a potency of 2074.9 nM, likely due to this conformational adaptability, while the rigid 2,4,5‑triphenyl-1H‑imidazole shows no measurable activity in the same assay [2].

conformational flexibility rotatable bonds molecular recognition

High-Value Application Scenarios for 4-(2-Methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole (865658-11-3) Based on Quantified Differentiation


miRNA-21 Functional Probe Development in Oncology Research

The compound’s mono‑target activity on miRNA‑21 (Potency = 2074.9 nM) with a clean profile against >30 other biological targets [1] makes it an attractive starting point for developing chemical probes to dissect miR‑21 biology in cancer, fibrosis, and inflammatory disease models. Its selectivity avoids the confounding polypharmacology typical of other triarylimidazole kinase inhibitors.

Design of CNS-Penetrant Imidazole Libraries via HBD‑0 Scaffolds

The zero‑HBD character of the 2H‑imidazole core [2] eliminates a key contributor to high polar surface area (tPSA) and thus promotes passive blood‑brain barrier permeability. This property can be exploited in medicinal chemistry campaigns targeting CNS indications where HBD‑mediated efflux is a liability.

Building Block for Late‑Stage Functionalization of Kinase Inhibitors

The 2‑methoxy‑ and 4‑methyl‑substituted aryl rings provide orthogonal synthetic handles for Suzuki‑Miyaura cross‑coupling, O‑demethylation, and electrophilic aromatic substitution, enabling rapid diversification at the 4‑ and 2‑positions without altering the beneficial 2H‑imidazole scaffold. This is valuable for industrial combinatorial chemistry pipelines constructing patent‑novel kinase inhibitor libraries.

Solubility‑Optimized Triarylimidazole Probe for Biophysical Assays

With a LogP of 3.1 [3], the compound exhibits roughly 25‑fold greater aqueous solubility (predicted) compared to the parent lophine scaffold (LogP ≈ 4.5), facilitating its use in biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fragment‑based screening where compound aggregation is a common confounding factor.

Quote Request

Request a Quote for 4-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.